molecular formula C27H35N5O3S B2990786 2-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine CAS No. 923193-56-0

2-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

Cat. No. B2990786
M. Wt: 509.67
InChI Key: JDNBRSBDLQAZQD-UHFFFAOYSA-N
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Description

2-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C27H35N5O3S and its molecular weight is 509.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with similar structural motifs have been synthesized for their antimicrobial activities. For instance, novel triazole derivatives have been created to explore their potential against various microorganisms. The inclusion of piperazine and methoxyphenyl groups in these compounds contributes to their antimicrobial efficacy, suggesting that 2-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine could similarly be explored for antimicrobial properties (H. Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from natural products, such as visnagenone and khellinone, has led to the discovery of anti-inflammatory and analgesic agents. These compounds often incorporate pyrimidinyl and piperazine structures, indicating the potential of 2-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine in similar applications (A. Abu‐Hashem et al., 2020).

Crystal Structure and Computational Analysis

The structural analysis of compounds featuring piperazine and methoxyphenyl groups, through techniques like crystallography and density functional theory (DFT), provides insights into their reactivity and potential binding sites for biological targets. This approach is crucial for designing compounds with specific pharmacological activities, suggesting a similar pathway for exploring the applications of 2-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine (K. Kumara et al., 2017).

Pharmacologically Active Compounds

The exploration of benzimidazole derivatives for pharmacological activities, including antiarrhythmic and antiserotonin effects, highlights the potential of structurally complex molecules in drug discovery. The incorporation of piperazine and pyrimidinyl groups in these compounds underscores the relevance of 2-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine for similar studies (O. Zhukovskaya et al., 2017).

properties

IUPAC Name

2-[4-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O3S/c1-19-7-10-22(11-8-19)29-25-17-20(2)28-26(30-25)31-13-15-32(16-14-31)36(33,34)24-18-21(27(3,4)5)9-12-23(24)35-6/h7-12,17-18H,13-16H2,1-6H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNBRSBDLQAZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

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